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molecular formula C7H6ClNO5S B1265760 4-methoxy-3-nitrobenzenesulfonyl chloride CAS No. 22117-79-9

4-methoxy-3-nitrobenzenesulfonyl chloride

Cat. No. B1265760
M. Wt: 251.64 g/mol
InChI Key: PWYNJONRUFAOFG-UHFFFAOYSA-N
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Patent
US04575541

Procedure details

350 ml of fuming nitric acid (8.3 mol) was added very carefully in 25 ml aliquots to the crude product of Example 1 in a one-liter flask. To maintain control over the very vigorous reaction which immediately commenced, each portion of the nitric acid was allowed to react completely (i.e., until no fumes were evolved) before the next portion was added. When addition was complete, the solution was allowed to stand at room temperature for 30 minutes and then carefully poured over ice (1000 g). The resulting slurry was extracted with CH2Cl (3×250 ml) and the organic extracts were combined, dried over MgSO4 and filtered. The solvent was removed in a rotary evaporator and the yellow crystals thus obtained were recrystallized from 50% Et2O/hexane to yield pure 3-nitro-4-methoxy-benzenesulfonyl-chloride (161.3 g, 89% yield) as faintly yellow crystals.
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([Cl:16])(=[O:15])=[O:14])=[CH:9][CH:8]=1>>[N+:1]([C:12]1[CH:11]=[C:10]([S:13]([Cl:16])(=[O:14])=[O:15])[CH:9]=[CH:8][C:7]=1[O:6][CH3:5])([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
350 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice
Quantity
1000 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To maintain control
CUSTOM
Type
CUSTOM
Details
over the very vigorous reaction which
CUSTOM
Type
CUSTOM
Details
to react completely (i.e.
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
When addition
EXTRACTION
Type
EXTRACTION
Details
The resulting slurry was extracted with CH2Cl (3×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the yellow crystals thus obtained
CUSTOM
Type
CUSTOM
Details
were recrystallized from 50% Et2O/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1OC)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 161.3 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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